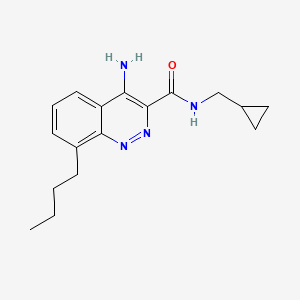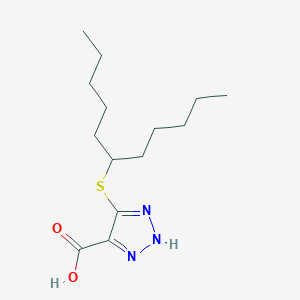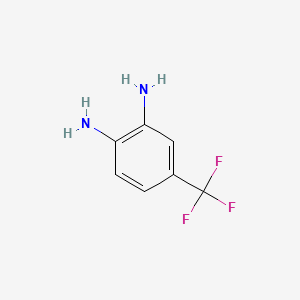
N-Sulfoglucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfoglucosamine: is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is an important component in the biosynthesis of glycosaminoglycans, such as heparan sulfate and heparin, which play critical roles in various biological processes, including cell growth, differentiation, and anticoagulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.
N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions due to the presence of hydroxyl and amino groups.
Common Reagents and Conditions:
Sulfonating Agents: Sulfur trioxide-pyridine complex, chlorosulfonic acid.
Hydrolysis Conditions: Enzymatic hydrolysis using this compound sulfohydrolase.
Major Products Formed:
D-Glucosamine and Sulfate: Resulting from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heparin and Heparan Sulfate: N-Sulfoglucosamine is used as an intermediate in the synthesis of heparin and heparan sulfate, which are important anticoagulant drugs.
Biology:
Cell Growth and Differentiation: Glycosaminoglycans containing this compound play a role in regulating cell growth and differentiation.
Medicine:
Anticoagulation: Heparin, which contains this compound, is widely used as an anticoagulant in clinical settings.
Industry:
Pharmaceutical Production: this compound is used in the production of heparin and other glycosaminoglycans for pharmaceutical applications.
Mecanismo De Acción
Enzymatic Hydrolysis:
Catalytic Process: N-Sulfoglucosamine sulfohydrolase catalyzes the hydrolysis of this compound, resulting in the cleavage of the sulfur-nitrogen bond and the formation of D-glucosamine and sulfate.
Active Site and Catalytic Residues: The enzyme’s active site contains a formylglycine residue, which is crucial for the catalytic process.
Comparación Con Compuestos Similares
N-Sulfo-D-Glucosamine: A similar compound formed by sulfating the amino group of D-glucosamine.
2-N,6-O-Disulfo-D-Glucosamine: Another sulfated derivative of glucosamine.
Uniqueness:
Propiedades
Número CAS |
4607-22-1 |
|---|---|
Fórmula molecular |
C6H13NO8S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Key on ui other cas no. |
22487-35-0 |
Sinónimos |
2-sulfamino-2-deoxyglucopyranose glucosamine 2-sulfate glucosamine 2-sulfate, (D)-isomer glucosamine 2-sulfate, potassium salt, (D)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)








